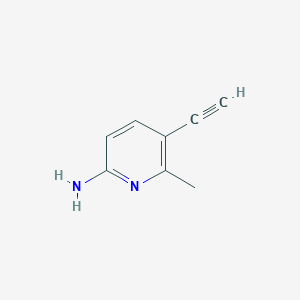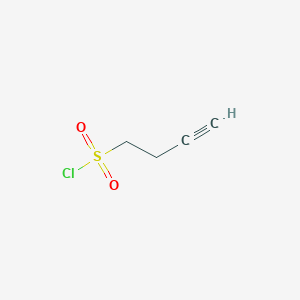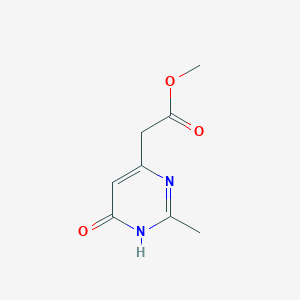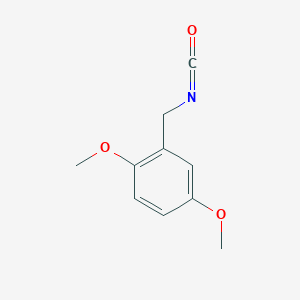
2-(Isocyanatomethyl)-1,4-dimethoxybenzene
描述
2-(Isocyanatomethyl)-1,4-dimethoxybenzene: is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanatomethyl)-1,4-dimethoxybenzene typically involves the reaction of 2-(Chloromethyl)-1,4-dimethoxybenzene with sodium cyanate under controlled conditions. The reaction proceeds as follows:
- Dissolve 2-(Chloromethyl)-1,4-dimethoxybenzene in an appropriate solvent such as dichloromethane.
- Add sodium cyanate to the solution and stir the mixture at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, isolate the product by filtration and purify it using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions: 2-(Isocyanatomethyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary amines or alcohols are used under mild conditions, typically at room temperature.
Substitution Reactions: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Substituted Derivatives: Various substituted benzene derivatives can be synthesized through electrophilic aromatic substitution reactions.
科学研究应用
2-(Isocyanatomethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules and the development of bioconjugates.
Medicine: Explored for its potential use in drug delivery systems and the synthesis of bioactive compounds.
作用机制
The mechanism of action of 2-(Isocyanatomethyl)-1,4-dimethoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in applications such as polymer cross-linking and the modification of biomolecules.
相似化合物的比较
Isocyanatoethyl Methacrylate: A difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond.
Phenyl Isocyanate: A simple aromatic isocyanate used in the synthesis of various organic compounds.
Uniqueness: 2-(Isocyanatomethyl)-1,4-dimethoxybenzene is unique due to the presence of both isocyanate and methoxy groups on the benzene ring. This combination allows for diverse chemical reactivity and the potential for multifunctional applications in synthetic chemistry and materials science.
属性
IUPAC Name |
2-(isocyanatomethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-3-4-10(14-2)8(5-9)6-11-7-12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRARSQMDVRGIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


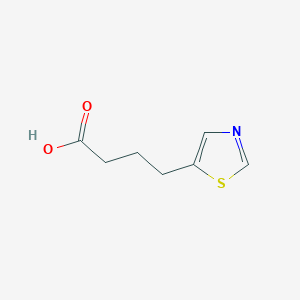
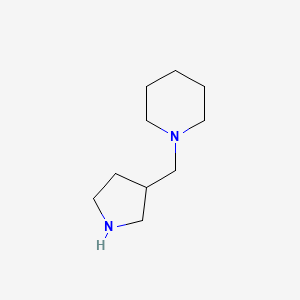
![2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B3389658.png)
![4-[3-(Pyrrolidin-1-yl)propyl]piperidine](/img/structure/B3389660.png)

![1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3389672.png)

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B3389678.png)
![3-[(Tert-butoxy)carbonyl]amino-1-propanethiol](/img/structure/B3389686.png)
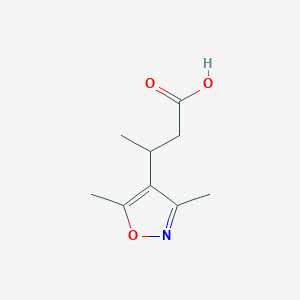
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/structure/B3389712.png)
